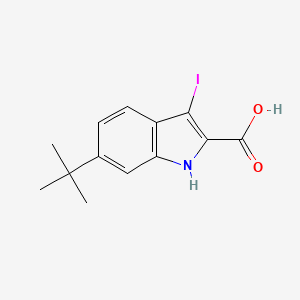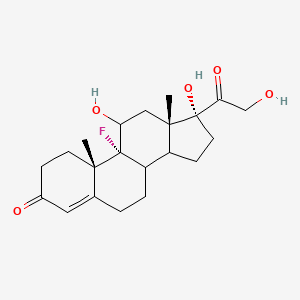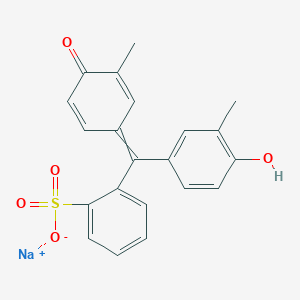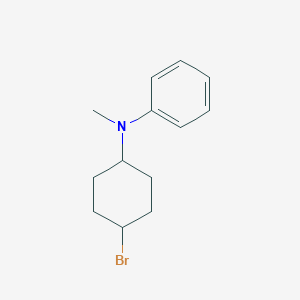
N-(4-bromocyclohexyl)-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromocyclohexyl)-N-methylaniline: is an organic compound that features a bromine atom attached to a cyclohexyl ring, which is further connected to an aniline group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromocyclohexyl)-N-methylaniline typically involves the bromination of cyclohexylamine followed by a coupling reaction with N-methylaniline. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the cyclohexyl ring . The subsequent coupling reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(4-bromocyclohexyl)-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding cyclohexanone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, organometallic reagents.
Oxidation Reactions: Potassium permanganate, chromium trioxide.
Reduction Reactions: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Cyclohexanone derivatives.
Reduction Reactions: Cyclohexylamine derivatives.
Coupling Reactions: Various aryl or alkyl-substituted aniline derivatives.
科学的研究の応用
N-(4-bromocyclohexyl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure can be modified to create compounds with desired biological activities.
作用機序
The mechanism of action of N-(4-bromocyclohexyl)-N-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the aniline group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall activity .
類似化合物との比較
N-(4-bromophenyl)-N-methylaniline: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
N-(4-chlorocyclohexyl)-N-methylaniline: Similar structure but with a chlorine atom instead of a bromine atom.
N-(4-bromocyclohexyl)-N-ethylamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: N-(4-bromocyclohexyl)-N-methylaniline is unique due to the presence of the bromine atom on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. The combination of the cyclohexyl ring and the aniline group provides a distinct structural framework that can be exploited in various chemical and biological applications .
特性
分子式 |
C13H18BrN |
|---|---|
分子量 |
268.19 g/mol |
IUPAC名 |
N-(4-bromocyclohexyl)-N-methylaniline |
InChI |
InChI=1S/C13H18BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-6,11,13H,7-10H2,1H3 |
InChIキー |
POBYUHDGVNBBFD-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCC(CC1)Br)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
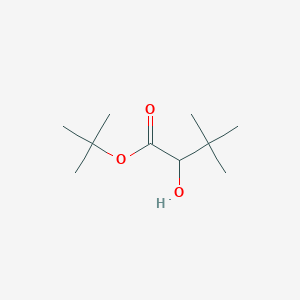
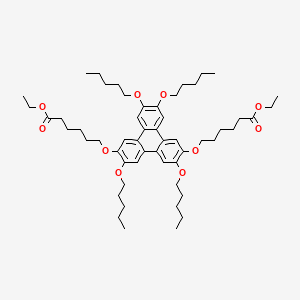
![2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B14786862.png)
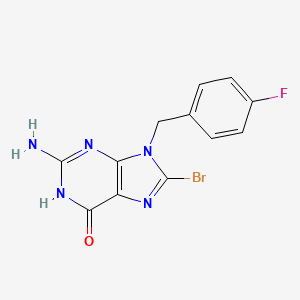
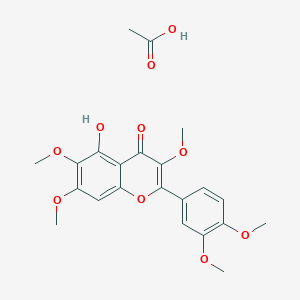
![tert-Butyl 6-bromo-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14786868.png)
![Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14786872.png)
![1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-](/img/structure/B14786878.png)
![Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B14786885.png)
